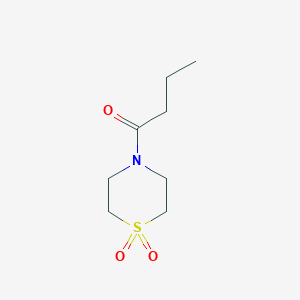
1-(1,1-Dioxidothiomorpholino)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dioxidothiomorpholino)butan-1-one is a complex organic compound . It contains a total of 28 atoms, including 15 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom . The molecule has 28 bonds, including 13 non-Hydrogen bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 sulfone .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a six-membered ring, a tertiary amide (aliphatic), and a sulfone . It also contains 3 double bonds and 2 rotatable bonds .Scientific Research Applications
Reaction Kinetics and Adduct Formation
Research on similar compounds, such as dioxo-butene derivatives, has shown their reactivity in forming novel adducts with nucleosides, indicating potential applications in studying DNA damage and repair mechanisms due to oxidative stress and toxic metabolites. The study by Bohnert, Gingipalli, and Dedon (2004) on the reaction of 2'-deoxyribonucleosides with cis- and trans-1,4-dioxo-2-butene provides insights into the genotoxic potential of furan metabolites, suggesting applications in toxicology and pharmacology (Bohnert, T., Gingipalli, L., & Dedon, P., 2004).
Asymmetric Synthesis
The asymmetric synthesis of β-aminoalcohols from tartaric acid derivatives, as explored by Aboulaala et al. (2005), demonstrates the utility of butanone derivatives in the preparation of chiral molecules. This has significant implications for drug synthesis and the development of enantioselective catalysts, highlighting the role of butanone derivatives in medicinal chemistry and catalysis (Aboulaala, K., Goux-Henry, C., Sinou, D., Safi, M., & Soufiaoui, M., 2005).
Radiolabeling for Tumor Imaging
The synthesis and radiolabeling of dioxime derivatives, as investigated by Motaleb et al. (2018), show the potential of butanone derivatives in developing new radiopharmaceuticals for tumor imaging. This work suggests applications in diagnostic imaging and targeted therapy, indicating the relevance of such compounds in biomedical research (Motaleb, M. A., Selim, A. A., El-Tawoosy, M., Sanad, M., & El-Hashash, M., 2018).
Safety and Hazards
Future Directions
The future research directions for compounds like 1-(1,1-Dioxidothiomorpholino)butan-1-one could involve exploring their chemistry and applications further . Bicyclo[1.1.0]butanes, which are structurally similar, are increasingly valued as intermediates in the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes, with applications including bioconjugation processes .
Properties
IUPAC Name |
1-(1,1-dioxo-1,4-thiazinan-4-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-2-3-8(10)9-4-6-13(11,12)7-5-9/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMIDZGOCYWZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCS(=O)(=O)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

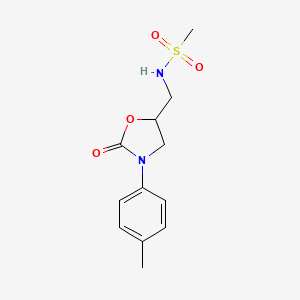
![4-(benzenesulfonyl)-1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B2510330.png)
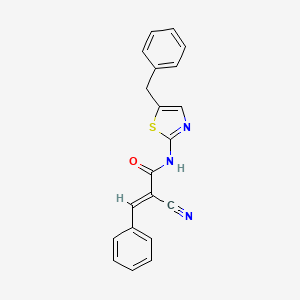
![2-(allylthio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2510332.png)
![Bicyclo[3.2.0]hept-6-ene-6-carboxylic acid](/img/structure/B2510333.png)
![3-{[4-(2-methylphenyl)-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B2510334.png)
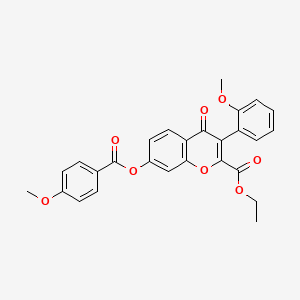
![N-(1-cyanocyclohexyl)-2-{[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]amino}acetamide](/img/structure/B2510340.png)
![5-[(4-fluorophenyl)methyl]-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2510341.png)
![ethyl 2-(2-((4-(4-bromophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2510342.png)
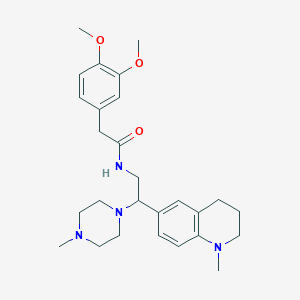

![Racemic-(1R,5S,7S)-6-Tert-Butyl 7-Ethyl 3,6-Diazabicyclo[3.2.1]Octane-6,7-Dicarboxylate](/img/structure/B2510346.png)
